

Sorafenib Detailed Profile

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Compound Focus: PF-04880594

Cat. No.: S548765

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Sorafenib is an oral multikinase inhibitor approved for the treatment of unresectable hepatocellular carcinoma (HCC), advanced renal cell carcinoma, and radioactive iodine-refractory differentiated thyroid carcinoma [1]. It exhibits a dual mechanism of action, targeting both tumor cell proliferation and tumor angiogenesis [1].

The table below summarizes the key experimental data and regulatory information for Sorafenib. Please note that corresponding data for **PF-04880594** could not be located in the search results.

Profile Aspect	Sorafenib (Nexavar)
Primary Indications	Unresectable Hepatocellular Carcinoma (HCC), Advanced Renal Cell Carcinoma, Differentiated Thyroid Carcinoma (RAI-refractory) [1].

| **Key Molecular Targets** | **Proliferation:** RAF-1, B-Raf (wild-type and V600E mutant) [1] [2]. **Angiogenesis:** VEGFR-1/2/3, PDGFR- β , FGFR-1, c-KIT, RET, FLT-3 [1]. | **Mechanism of Action** | Dual-action: inhibits the RAF/MEK/ERK signaling pathway to block tumor cell proliferation and inhibits receptor tyrosine kinases (VEGFR, PDGFR) to reduce tumor angiogenesis [1]. | **Key Efficacy Data (Preclinical)** | - **IC₅₀ (B-Raf):** 20 nM [2]

- **IC₅₀ (Raf-1):** 6 nM [2]
- **IC₅₀ (VEGFR2):** 90 nM [2]
- **IC₅₀ (VEGFR3):** 15 nM [2]
- **IC₅₀ (PDGFR β):** 57 nM [2] | **Clinical Trial Data (Example)** | In a randomized study of advanced HCC patients with portal vein thrombosis, Sorafenib monotherapy showed a median overall survival

of **7.2 months** and a time to progression of **2.7 months** [3]. | | **Resistance Mechanisms** | Epigenetic regulation (e.g., non-coding RNAs, DNA methylation), upregulation of ATP-binding cassette (ABC) transporters, activation of alternative signaling pathways like PI3K/Akt and EMT [4]. | |

Pharmacokinetics | - **Bioavailability**: 38-49% (reduced by high-fat meal) [1]

- **Protein Binding**: >99% [1]
- **Metabolism**: Primarily by CYP3A4 and UGT1A9 [1]
- **Half-life**: 25-48 hours [1] | | **Regulatory Status** | FDA-approved; widely approved in other regions [1].
|

Experimental Protocols for Sorafenib

The methodologies below are commonly used to generate the type of data associated with Sorafenib, as evidenced in the search results.

- **Cell Proliferation/Viability Assay (e.g., MTT/MTS Assay)** [5] [6]
 - **Purpose**: To determine the inhibitory effect of a compound on cell growth.
 - **Protocol**: Seed cells in multi-well plates and allow to adhere. Treat with a range of drug concentrations (e.g., Sorafenib from 2-20 μM) for a set duration (e.g., 48-72 hours). Add MTT/MTS reagent, which is metabolized by viable cells to a colored formazan product. Measure the absorbance to determine the percentage of viable cells and calculate the IC_{50} value.
- **Western Blot Analysis** [5] [7]
 - **Purpose**: To detect changes in protein expression and phosphorylation (activation) in signaling pathways.
 - **Protocol**: Treat cells with the drug. Lyse cells to extract proteins. Separate proteins by molecular weight using SDS-PAGE gel electrophoresis. Transfer proteins to a membrane and probe with specific primary antibodies (e.g., against p-ERK, p-Akt, FoxM1, p53). Use enzyme-linked secondary antibodies and a detection system to visualize target protein bands.
- **Cell Migration/Invasion Assay (e.g., Scratch Wound Healing Assay)** [5]
 - **Purpose**: To evaluate the anti-metastatic potential of a drug by measuring its ability to inhibit cell migration.
 - **Protocol**: Create a scratch in a confluent monolayer of cells using a pipette tip. Wash away debris and add medium containing the drug. Capture images at the start (0 hours) and at regular intervals. Measure the change in the cell-free area to quantify migration inhibition.

- **In Vivo Xenograft Studies** [6]

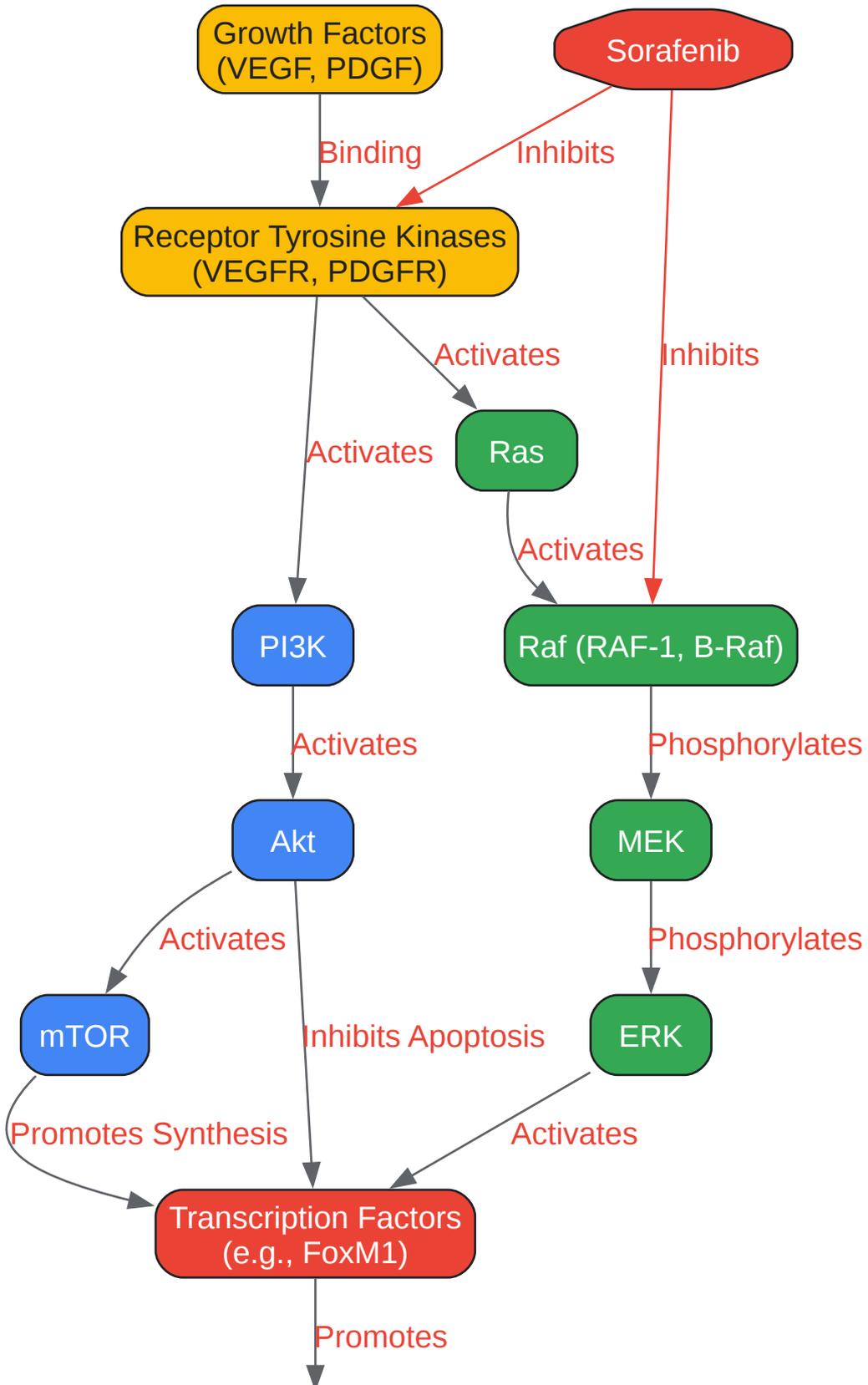
- **Purpose:** To evaluate the anti-tumor efficacy of a drug in a live animal model.
- **Protocol:** Implant human cancer cells (e.g., HuH-7 HCC cells) into immunodeficient mice to form tumors. Once tumors are established, randomly group the animals and administer the drug (e.g., 40 mg/kg Sorafenib orally) or a vehicle control daily. Monitor tumor volume and body weight regularly. At the endpoint, analyze tumors for weight and molecular markers (e.g., via immunohistochemistry for Ki-67, p53).

Mechanism of Action and Signaling Pathways

The following diagram illustrates the key signaling pathways targeted by Sorafenib, based on the consolidated information from the search results.

Sorafenib Inhibition of Key Signaling Pathways in HCC

Sorafenib Inhibition of Key Signaling Pathways in HCC



Cell Outcomes:
Proliferation
Survival
Angiogenesis
Invasion

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To cite this document: Smolecule. [Sorafenib Detailed Profile]. Smolecule, [2026]. [Online PDF].

Available at: [<https://www.smolecule.com/products/b548765#pf-04880594-vs-sorafenib>]

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